molecular formula C₄H₈O₂ B106632 2-Butene-1,4-diol CAS No. 110-64-5

2-Butene-1,4-diol

Cat. No. B106632
CAS RN: 110-64-5
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-OWOJBTEDSA-N
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Description

Synthesis Analysis

Among all the synthetic methods for 2-butene-1,4-diol, selective hydrogenation of 2-butyne-1,4-diol is an effective strategy . The broadest commercial production method of 2-butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (BYD) by nickel or palladium catalysts . The introduction of phosphorus into the composition of palladium nanoparticles makes it possible to maintain a nearly 100% 2-butene-1,4-diol selectivity up to a 90% alkynediol conversion .


Molecular Structure Analysis

The molecular formula of 2-Butene-1,4-diol is C4H8O2 . It has a molecular weight of 88.1051 .


Chemical Reactions Analysis

The hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol or the complete saturation of the C≡C triple bond of BYD to 1,4-butanediol (BAD) is of particular scientific and practical interest . The intermediate product of semihydrogenation—cis-BED—is used to produce vitamin B6, antiepileptic drugs, and pesticides .


Physical And Chemical Properties Analysis

2-Butene-1,4-diol has a density of 1.1±0.1 g/cm3, a boiling point of 235.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 54.8±6.0 kJ/mol and a flash point of 85.4±16.4 °C .

Scientific Research Applications

Cycloaddition Reactions

2-Butene-1,4-diol: is extensively used in cycloaddition reactions . It participates in homologation methods for the preparation of substituted acenes and catalyzed cyclotrimerization reactions, which are pivotal in creating complex cyclic structures for materials science and pharmaceuticals.

Isomerization Studies

The compound is used as a probe in isomerization studies . Researchers use it to understand the mechanisms of isomerization versus hydrogenation and hydrogenolysis reactions, which are fundamental in refining the production processes of various chemicals.

Mechanism of Action

Target of Action

The primary target of 2-Butene-1,4-diol is the triple bond in the molecule of 2-butyne-1,4-diol . The compound interacts with this bond during the process of hydrogenation .

Mode of Action

2-Butene-1,4-diol is formed through the hydrogenation of 2-butyne-1,4-diol . This process involves the conversion of the triple bonds of the alkyne into double bonds in the diene through the addition of hydrogen atoms . The introduction of phosphorus into the composition of palladium nanoparticles makes it possible to maintain a nearly 100% 2-butene-1,4-diol selectivity up to a 90% alkynediol conversion . This affects the ratio between the hydrogenation rates of the triple and double bonds of alkynediol .

Biochemical Pathways

The reaction pathway for the hydrogenation of 2-butyne-1,4-diol involves parallel and consecutive isomerization as well as hydrogenation reactions . These reactions form other side products along with cis-2-butene-1,4-diol and butane-1,4-diol . Achieving the highest selectivity to butene- and/or butanediol is critical from an industrial point of view .

Result of Action

The molecular and cellular effects of 2-Butene-1,4-diol’s action primarily involve the transformation of the compound’s structure. The hydrogenation process converts the triple bonds of the alkyne into double bonds in the diene . This transformation is critical for the compound’s use in various industrial applications.

Action Environment

The action, efficacy, and stability of 2-Butene-1,4-diol can be influenced by various environmental factors. For instance, the presence of a catalyst can significantly enhance the compound’s hydrogenation process . Additionally, the introduction of phosphorus into the composition of palladium nanoparticles can maintain a nearly 100% 2-butene-1,4-diol selectivity up to a 90% alkynediol conversion . The action environment plays a crucial role in determining the compound’s overall effectiveness and stability.

Safety and Hazards

2-Butene-1,4-diol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The present-day requirements for environmental safety necessitate the search for new selective and active catalysts . For a number of fine organic synthesis processes, it is now crucially important to develop catalysts that not only exhibit high selectivity, but also make it possible to control the product composition with atomic precision .

properties

IUPAC Name

(E)-but-2-ene-1,4-diol
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InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
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InChI Key

ORTVZLZNOYNASJ-OWOJBTEDSA-N
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Canonical SMILES

C(C=CCO)O
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Isomeric SMILES

C(/C=C/CO)O
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID801033684
Record name 2-Butene-1,4-diol (trans)
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Molecular Weight

88.11 g/mol
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Physical Description

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline]
Record name 1,4-Dihydroxy-2-butene
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Boiling Point

141-149 °C AT 20 MM HG
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Flash Point

128 °C, 128 °C (263 °F) OC
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Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE
Record name 1,4-DIHYDROXY-2-BUTENE
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Density

1.067-1.074
Record name 1,4-DIHYDROXY-2-BUTENE
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Vapor Density

3.0 (AIR= 1)
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Vapor Pressure

0.04 [mmHg]
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Product Name

2-Butene-1,4-diol

Color/Form

ALMOST COLORLESS LIQUID

CAS RN

821-11-4, 110-64-5
Record name trans-2-Butene-1,4-diol
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Melting Point

7 °C (45 °F)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Butene-1,4-diol?

A1: 2-Butene-1,4-diol has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. It exists as cis and trans isomers. Spectroscopic characterization typically involves techniques like 1H NMR, 13C NMR, and IR. For detailed peak assignments and spectral analysis, refer to the studies on hexolic anhydride-based polyesters. [, ]

Q2: How does the structure of 2-Butene-1,4-diol contribute to its material compatibility and applications?

A2: The presence of both a double bond and two hydroxyl groups in 2-Butene-1,4-diol makes it a versatile building block. It can undergo reactions typical of both alkenes and alcohols. This enables its use in synthesizing various polymers, including polyesters, polyurethanes, and polyacrylates. The cis isomer of 2-Butene-1,4-diol is particularly useful in producing specific polymers. [, , ]

Q3: What is known about the stability of 2-Butene-1,4-diol under various conditions?

A3: 2-Butene-1,4-diol exhibits varying stability depending on factors like temperature, pH, and the presence of catalysts. It can undergo dehydration to form 2,5-dihydrofuran, particularly in the presence of acidic resins. [] Additionally, it can isomerize between its cis and trans forms, especially in aqueous solutions containing palladium(II) complexes. []

Q4: How do the cis and trans isomers of 2-Butene-1,4-diol differ in their applications?

A4: The cis isomer of 2-Butene-1,4-diol is favored in certain applications, such as the synthesis of specific polymers like poly(2-butenediol), due to its stereochemistry. [] On the other hand, both isomers can serve as starting materials for different reactions, with the trans isomer being more commonly used in some cases.

Q5: How effectively can the cis and trans isomers of 2-Butene-1,4-diol be separated and identified?

A5: High-performance liquid chromatography (HPLC) methods, utilizing chiral stationary phases like (S,S)-Whelk-O 1 and ChiraSpher columns, have been effectively used to separate the cis and trans isomers of 2-Butene-1,4-diol. Subsequent identification is achieved using liquid chromatography-mass spectrometry (LC-MS). [, ]

Q6: How does the choice of catalyst affect the selectivity and efficiency of 2-Butene-1,4-diol transformations?

A6: The selection of the catalyst plays a crucial role in directing the reaction pathway and product distribution when using 2-Butene-1,4-diol. For instance, palladium-based catalysts are commonly used in the selective hydrogenation of 2-Butyne-1,4-diol to 2-Butene-1,4-diol. [, , , ] The catalyst support also plays a crucial role: palladium on calcium carbonate doped with ammonia (1% Pd/CaCO3NH3) shows remarkably high selectivity towards cis-2-butene-1,4-diol, potentially due to the competitive adsorption of ammonia on the catalyst surface. [] Platinum-based catalysts, on the other hand, minimize side product formation during hydrogenation. [] In the synthesis of 2,5-dihydrofuran from 2-Butene-1,4-diol, acidic resins like D61 and D72 show good initial activity, but their performance declines over time. In contrast, the phosphonic acid resin LSC-500 exhibits sustained activity and high yields. [] This highlights how catalyst selection directly influences reaction efficiency and selectivity.

Q7: Are there any industrial processes that utilize 2-Butene-1,4-diol in catalytic reactions?

A7: Yes, a notable industrial process utilizes a PdTe/C catalyst to convert 2-Butene-1,4-diol to 2-butene-1,4-diol diacetates with high selectivity (98%). This reaction highlights the industrial significance of 2-Butene-1,4-diol as a precursor for valuable chemical intermediates. []

Q8: What is the role of computational chemistry in understanding the reactivity and properties of 2-Butene-1,4-diol?

A8: Computational chemistry methods, like molecular modeling and density functional theory (DFT) calculations, can be used to study the cyclodehydration of 1,4-butanediol and 2-butene-1,4-diol. These methods help predict reaction pathways, transition states, and reaction energies, providing insights into the reaction mechanisms at the molecular level. [, ]

Q9: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 2-Butene-1,4-diol derivatives?

A9: While specific QSAR models for 2-Butene-1,4-diol derivatives are not extensively discussed in the provided papers, the research on hexolic anhydride-based polyesters offers some insights. The studies show that structural modifications, particularly in the diol moiety, significantly impact the thermal properties and degradation pathways of the resulting polymers. These findings suggest the potential for developing QSAR models to predict the properties of 2-Butene-1,4-diol derivatives based on their structural features. [, , , ]

Q10: What are some other interesting applications of 2-Butene-1,4-diol in research?

A10: Beyond its role in polymer synthesis and catalytic reactions, 2-Butene-1,4-diol finds use in studying interfacial phenomena. For example, research has explored its adsorption on silicon surfaces, showing that it bonds through its hydroxyl groups while leaving the C=C double bond intact. This property makes it a potential platform for building more complex molecules on surfaces. [] Another study used 2-Butene-1,4-diol as a probe reaction to quantify pH changes near electrode surfaces during electrocatalysis. []

Q11: What are the safety and environmental considerations associated with 2-Butene-1,4-diol?

A11: While specific safety data is not provided in the research excerpts, it's crucial to handle all chemicals with caution. Consult the relevant safety data sheets (SDS) for 2-Butene-1,4-diol before use. Regarding environmental impact, the focus is on responsible waste management and exploring recycling strategies for 2-Butene-1,4-diol and its derivatives to minimize ecological impact and promote sustainability. []

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